2-Ethyl-5-methylpiperazine chemical structure and properties
2-Ethyl-5-methylpiperazine chemical structure and properties
Executive Summary
2-Ethyl-5-methylpiperazine is a disubstituted cyclic diamine that serves as a critical pharmacophore in modern drug discovery and a specialized curing agent in advanced materials science. Unlike its symmetric analog 2,5-dimethylpiperazine, the ethyl-methyl substitution pattern introduces unique steric and chiral complexity. This asymmetry is highly valued in medicinal chemistry for tuning the lipophilicity and metabolic stability of kinase inhibitors, particularly in the development of Diacylglycerol Kinase (DGK) inhibitors for cancer immunotherapy.
This guide provides a comprehensive analysis of the molecule's stereochemistry, synthesis pathways, and application protocols, designed for researchers requiring high-fidelity technical data.
Chemical Identity & Stereochemistry[1]
The utility of 2-ethyl-5-methylpiperazine (EMP) is defined by its stereoisomerism. The molecule possesses two chiral centers at the C2 and C5 positions, leading to four potential stereoisomers. In pharmaceutical applications, the trans relationship (often (2S,5R)) is frequently targeted to lock conformations in protein binding pockets.
Table 1: Chemical Identification
| Parameter | Detail |
| IUPAC Name | 2-ethyl-5-methylpiperazine |
| Common Abbreviation | EMP |
| CAS Number (Generic) | Not widely listed; refer to isomers |
| CAS ((2S,5R) Isomer) | 907207-97-0 (Key Pharma Intermediate) |
| CAS (N-Boc Precursor) | 906559-60-2 |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| SMILES | CCC1CNCC(C)N1 |
Stereochemical Configuration
The cis and trans isomers exhibit distinct physical properties. The trans isomer (e.g., 2S,5R) places the ethyl and methyl groups on opposite sides of the ring plane, often favoring a chair conformation where both bulky groups can adopt pseudo-equatorial positions to minimize 1,3-diaxial interactions.
Physicochemical Properties[3][4][5][6][7][8][9]
The following data aggregates experimental values for the specific (2S,5R) isomer and predicted values for the generic free base, as experimental data for the mixture is rare in open literature.
Table 2: Physical Properties Profile
| Property | Value (Experimental/Predicted) | Context |
| Boiling Point | ~165–170 °C (Predicted) | Higher than 2-methylpiperazine (155°C) due to increased molecular weight. |
| Density | 0.89 ± 0.05 g/cm³ | Typical for alkyl-substituted piperazines. |
| pKa | pKa1 ≈ 9.8, pKa2 ≈ 5.4 | Secondary amines are moderately basic; C2/C5 substitution slightly increases basicity via inductive effects. |
| Refractive Index | 1.46–1.48 (Predicted) | - |
| Solubility | Miscible in water, EtOH, DCM | Highly hygroscopic; absorbs CO₂ from air. |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/storage. |
Synthesis & Manufacturing Routes
Two primary routes exist for the production of 2-ethyl-5-methylpiperazine: the Chiral Pool Approach (for Pharma) and the Pyrazine Reduction Route (for Industrial use).
Route A: Chiral Pool Synthesis (Pharma Grade)
For drug development, enantiopurity is paramount. This route utilizes amino acids (e.g., L-Alanine and L-2-Aminobutyric acid derivatives) to construct the ring with defined stereochemistry.
Protocol Overview:
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Coupling: N-Boc-L-Alanine is coupled with 2-aminobutyric acid methyl ester to form a dipeptide.
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Cyclization: Deprotection and cyclization yield the diketopiperazine (3-ethyl-6-methyl-2,5-piperazinedione).
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Reduction: Strong reduction (e.g., LiAlH₄ or BH₃·THF) converts the carbonyls to methylenes, yielding the chiral piperazine.
Route B: Pyrazine Reduction (Industrial Grade)
Used when a racemic mixture is acceptable (e.g., epoxy curing).
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Precursor: 2-Ethyl-5-methylpyrazine (a common flavor compound, CAS 13360-64-0).
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Hydrogenation: Catalytic hydrogenation using Raney Nickel or Ru/C at high pressure (50-100 bar) and temperature (120-150°C).
Synthesis Workflow Diagram
Figure 1: Comparison of stereoselective synthesis vs. industrial hydrogenation routes.
Applications in Drug Development & Materials
Pharmaceutical Intermediate (DGK Inhibition)
2-Ethyl-5-methylpiperazine is a privileged scaffold in the design of Diacylglycerol Kinase (DGK) inhibitors . DGKα and DGKζ are intracellular checkpoints in T-cells; inhibiting them prevents the conversion of diacylglycerol (DAG) to phosphatidic acid, thereby enhancing T-cell signaling and antitumor immunity.[1]
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Mechanism: The piperazine ring serves as a rigid linker that orients hydrogen-bonding motifs. The ethyl and methyl substituents lock the ring into a specific chair conformation, improving selectivity for the kinase ATP-binding pocket compared to unsubstituted piperazine.
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Key Reference: Patent WO2021/133751 describes the use of the (2S,5R) isomer in synthesizing substituted pyridopyrimidinonyl compounds for cancer therapy [1].
Epoxy Curing Agent
In material science, the molecule acts as a cycloaliphatic amine curing agent .
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Reactivity: The secondary amine hydrogens react with epoxide rings.
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Performance: The steric bulk of the ethyl group slows down the reaction rate compared to piperazine or AEP (aminoethylpiperazine), offering a longer "pot life."
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Properties: The resulting thermoset exhibits high modulus and improved moisture resistance due to the hydrophobic alkyl side chains.
Analytical Characterization Protocols
To validate the identity of synthesized or purchased material, the following analytical signatures should be confirmed.
Nuclear Magnetic Resonance (NMR)[6]
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¹H NMR (CDCl₃, 400 MHz):
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δ 0.9–1.0: Triplet (3H) corresponding to the terminal methyl of the ethyl group.
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δ 1.1: Doublet (3H) corresponding to the C5-methyl group.
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δ 2.3–3.0: Multiplets (6H) corresponding to the ring protons (C2, C3, C5, C6).
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Stereochemical Marker: The coupling constants (
values) of the axial protons at C2/C5 will distinguish cis (axial-equatorial) from trans (axial-axial) isomers.
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Mass Spectrometry (MS)[5]
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Technique: ESI-MS (Positive Mode).
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Target Ion: [M+H]⁺ = 129.13 m/z.
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Fragmentation: Look for loss of ethyl group (M-29) or ring opening fragments.
Safety & Handling (E-E-A-T)
Hazard Classification: Corrosive (Category 1B), Flammable Liquid (Category 3).
Protocol for Safe Handling:
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Engineering Controls: Always handle in a fume hood. The amine vapor is irritating to the respiratory tract and eyes.[2]
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PPE: Butyl rubber gloves are required. Nitrile gloves may degrade upon prolonged exposure to concentrated alkyl amines.
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Storage: Store under inert atmosphere (Nitrogen/Argon). The compound acts as a CO₂ scrubber (forming carbamates) and absorbs moisture, which alters stoichiometry in synthesis.
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Spill Management: Neutralize spills with dilute acetic acid or sodium bisulfate before absorbing with vermiculite.
References
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Bristol-Myers Squibb Company. (2021). Substituted Pyridopyrimidinonyl Compounds Useful as T Cell Activators.[1] WO2021133751A1.
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Wyandotte Chemicals Corp. (1964). Methylation of Piperazines.[1][3] US Patent 3,154,552.
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ChemicalBook. (2024). (2S,5R)-2-Ethyl-5-methyl-N-Boc-piperazine Product Data.
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PubChem. (2025). 2-Ethyl-5-methylpiperazine Compound Summary.
